molecular formula C14H18N2O4 B2650886 4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 1185051-01-7

4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B2650886
CAS No.: 1185051-01-7
M. Wt: 278.308
InChI Key: JDWRMXHHABPHQB-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a synthetic organic compound with the molecular formula C14H18N2O4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxaline ring, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to more saturated derivatives.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoxaline derivatives.

    Reduction: Saturated tetrahydroquinoxaline derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to protect amine groups.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

  • 4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
  • 4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Comparison:

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1H-quinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-15-10-5-4-9(12(17)18)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWRMXHHABPHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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